(5Ar,5bR,7aS,11aS,11bR,13aS,13bR)-3-[(2R)-butan-2-yl]-5a,5b,8,8,11a,13b-hexamethyl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysene
CAS No.: 80923-99-5
Cat. No.: VC3859168
Molecular Formula: C31H52
Molecular Weight: 424.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 80923-99-5 |
|---|---|
| Molecular Formula | C31H52 |
| Molecular Weight | 424.7 g/mol |
| IUPAC Name | (5aR,5bR,7aS,11aS,11bR,13aS,13bR)-3-[(2R)-butan-2-yl]-5a,5b,8,8,11a,13b-hexamethyl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysene |
| Standard InChI | InChI=1S/C31H52/c1-9-21(2)22-13-18-28(5)23(22)14-19-30(7)25(28)11-12-26-29(6)17-10-16-27(3,4)24(29)15-20-31(26,30)8/h21,24-26H,9-20H2,1-8H3/t21-,24+,25-,26-,28+,29+,30-,31-/m1/s1 |
| Standard InChI Key | YURIAGLGTNUPAE-PGVSLFDPSA-N |
| Isomeric SMILES | CC[C@@H](C)C1=C2CC[C@@]3([C@@H]([C@]2(CC1)C)CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C |
| SMILES | CCC(C)C1=C2CCC3(C(C2(CC1)C)CCC4C3(CCC5C4(CCCC5(C)C)C)C)C |
| Canonical SMILES | CCC(C)C1=C2CCC3(C(C2(CC1)C)CCC4C3(CCC5C4(CCCC5(C)C)C)C)C |
Introduction
Molecular Composition
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Molecular Formula: C30H50
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Molecular Weight: Approximately 456.70 g/mol.
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Structural Features:
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The compound belongs to the triterpenoid class of organic molecules.
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It contains multiple methyl groups and a butan-2-yl substituent.
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Its structure includes a tetradecahydrocyclopenta[a]chrysene core with stereochemical complexity.
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Stereochemistry
The compound has multiple chiral centers (5Ar, 5bR, 7aS, 11aS, 11bR, 13aS, 13bR), which contribute to its unique three-dimensional configuration and influence its biological interactions.
Synthetic Methods
The synthesis of this molecule typically involves:
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Multi-step reactions starting from simpler terpenoid precursors.
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Use of catalysts to control stereochemistry and optimize yield.
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Strict control of reaction conditions such as temperature and pH to maintain structural integrity.
Challenges
Due to its intricate structure:
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The synthesis requires precision in handling stereoselective steps.
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High purity levels must be achieved to avoid side reactions or degradation.
Mechanism of Action
As a triterpenoid derivative:
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The compound interacts with cellular receptors and enzymes.
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Its biological activity may involve modulation of lipid metabolism or signaling pathways.
Predicted Targets
Potential targets include:
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Nuclear receptors (e.g., PPARs).
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Enzymes involved in steroid biosynthesis.
Pharmaceutical Potential
The compound shows promise for:
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Anti-inflammatory applications due to its triterpenoid backbone.
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Potential use in metabolic disorders given its interaction with lipid pathways.
Research Applications
It is used as a model compound for studying:
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Stereochemical effects on biological activity.
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Lipid-soluble drug delivery systems.
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